2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
2-(3,4-Dimethoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- Position 2: A 3,4-dimethoxyphenyl group, contributing electron-donating methoxy substituents.
- Position 5: A methyl group, enhancing lipophilicity and steric bulk.
- Position 7: An N-(3-methoxyphenyl)amine moiety, introducing a polarizable aromatic system.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14-10-21(24-16-6-5-7-17(12-16)27-2)26-22(23-14)13-18(25-26)15-8-9-19(28-3)20(11-15)29-4/h5-13,24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRKUSIMNSYWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo-pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20N4O3
- Molecular Weight : 348.39 g/mol
Research indicates that compounds within the pyrazolo-pyrimidine class often exhibit a range of biological activities, including:
- Inhibition of Kinases : Many pyrazolo derivatives act as inhibitors of various kinases, which are crucial in signaling pathways related to cancer and other diseases. This compound may inhibit kinases such as BRAF and EGFR, which are implicated in tumor growth and progression .
- Anti-inflammatory Activity : Pyrazolo derivatives have shown promise in reducing inflammation through various mechanisms, potentially making them candidates for treating inflammatory diseases .
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazolo derivatives. The compound has been evaluated for its effectiveness against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.
- Results : Notable cytotoxicity was observed, with specific derivatives showing enhanced efficacy when combined with established chemotherapeutics like doxorubicin. This combination therapy exhibited a synergistic effect, suggesting that the compound could improve treatment outcomes in resistant cancer types .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that pyrazolo derivatives can exhibit significant antibacterial and antifungal activities:
- Mechanism : These compounds may disrupt microbial cell wall synthesis or inhibit essential metabolic pathways.
- Efficacy : Various studies have reported effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans, making them potential candidates for developing new antimicrobial agents .
Case Studies
-
Study on Antitumor Efficacy :
- A recent study evaluated the antitumor effects of this compound on MDA-MB-231 cells.
- Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity.
-
Antimicrobial Activity Evaluation :
- Another investigation focused on the antimicrobial effects against various bacterial strains.
- Results : The compound showed significant activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Data Table
The following table summarizes key biological activities and findings related to the compound:
Comparison with Similar Compounds
Key Observations :
- Substituent Electronics : Methoxy groups (electron-donating) in the target compound contrast with fluorine (electron-withdrawing) in analogs like Compound 32. Methoxy groups may enhance membrane permeability but reduce metabolic stability compared to halogens .
- Linker Effects : Ethyl linkers in AO18 and D724-0884 improve solubility but may reduce target binding affinity compared to direct aryl attachments in the target compound .
Triazolo[1,5-a]Pyrimidine Derivatives
Table 2: Comparison with Triazolo Core Analogues
Key Observations :
- Fluorinated Groups : Trifluoromethyl substituents in Compound 43 enhance metabolic stability but reduce solubility compared to methoxy groups in the target compound .
Substituent-Specific Trends
Methoxy vs. Halogen Substituents
- Methoxy Groups : Present in the target compound and AO18, these groups enhance lipophilicity and may improve blood-brain barrier penetration but increase susceptibility to oxidative metabolism .
- Halogen Substituents : Chlorophenyl () and fluorophenyl () groups improve target binding via hydrophobic interactions and electron-withdrawing effects, as seen in anti-mycobacterial activity .
Amine Modifications
- Aromatic Amines : The target’s N-(3-methoxyphenyl)amine contrasts with pyridylmethylamines in Compounds 32–35 (). Pyridyl groups enhance water solubility but may reduce CNS penetration .
- Alkyl Linkers : Ethyl or phenethyl linkers (e.g., D724-0884) in balance solubility and binding but introduce conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
